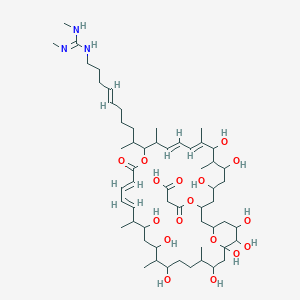
Shurimycin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Shurimycin B is a natural product found in Streptomyces hygroscopicus with data available.
Scientific Research Applications
Antibiotic Resistance
Shurimycin B's role in combating antibiotic resistance is crucial, especially considering the rising challenge of multidrug-resistant bacteria. A study by Weigel et al. (2003) highlights the importance of developing effective antibiotics like Shurimycin B against resistant strains, like Staphylococcus aureus, which showed high-level resistance to vancomycin.
Environmental Impact
The environmental impact of antibiotics, including Shurimycin B, is another vital area of research. Kovaláková et al. (2020) discussed the presence and effects of various antibiotics in aquatic environments, emphasizing the need for responsible antibiotic use and disposal to mitigate ecological risks.
Antimicrobial Properties
The antimicrobial properties of Shurimycin B extend to various applications, including potential uses in cancer treatment. Rodríguez-Enríquez et al. (2009) explored the impact of antineoplastic drugs, including certain antibiotics, on tumor development and progression, suggesting potential therapeutic applications beyond traditional antimicrobial uses.
Glycosidase Inhibition
Shurimycin B's role in inhibiting glycosidases has significant implications for medical and agricultural applications. Asano (2003) reviewed the use of glycosidase inhibitors in treating viral infections, cancer, and genetic disorders, highlighting the potential of Shurimycin B in these areas.
Antibiotic Interaction
Understanding how Shurimycin B interacts with other antibiotics is crucial for effective treatment strategies. Yannick Buijs et al. (2020) studied the interaction between andrimid, a similar antimicrobial, and Photobacterium, indicating how Shurimycin B might behave in bacterial systems.
Bleomycin Comparison
Comparing Shurimycin B to other antibiotics, such as Bleomycin, can provide insights into its unique properties and applications. V. Della Latta et al. (2015) discussed Bleomycin's role in inducing lung fibrosis, offering a contrast to the effects and applications of Shurimycin B.
Biosynthesis Exploration
Research into the biosynthesis of antibiotics similar to Shurimycin B can lead to the development of more effective drugs. Sicong Li et al. (2020) explored the biosynthesis of Hygromycin B, shedding light on potential pathways and methods that could be relevant for Shurimycin B.
properties
Product Name |
Shurimycin B |
|---|---|
Molecular Formula |
C57H97N3O17 |
Molecular Weight |
1096.4 g/mol |
IUPAC Name |
3-[[(10E,12E,18E,20E)-15-[(E)-10-[(N,N'-dimethylcarbamimidoyl)amino]dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-8,10,14,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C57H97N3O17/c1-34-19-15-16-23-51(70)76-54(37(4)20-14-12-10-11-13-17-26-60-56(58-8)59-9)38(5)22-18-21-36(3)53(72)40(7)46(64)28-41(61)27-42(75-52(71)32-50(68)69)29-43-30-48(66)55(73)57(74,77-43)33-49(67)35(2)24-25-44(62)39(6)47(65)31-45(34)63/h10-11,15-16,18-19,21-23,34-35,37-49,53-55,61-67,72-74H,12-14,17,20,24-33H2,1-9H3,(H,68,69)(H2,58,59,60)/b11-10+,19-15+,22-18+,23-16+,36-21+ |
InChI Key |
FTSHIRULWVXAOC-AWOSAKGGSA-N |
Isomeric SMILES |
CC1CCC(C(C(CC(C(/C=C/C=C/C(=O)OC(C(/C=C/C=C(/C(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)\C)C)C(C)CCC/C=C/CCCNC(=NC)NC)C)O)O)C)O |
Canonical SMILES |
CC1CCC(C(C(CC(C(C=CC=CC(=O)OC(C(C=CC=C(C(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)C)C(C)CCCC=CCCCNC(=NC)NC)C)O)O)C)O |
synonyms |
shurimycin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-N-[(2R)-1-(2,3-dihydro-1H-inden-1-ylamino)-4-methyl-1-oxopentan-2-yl]-2-[[2-(6-methoxy-3-oxo-1,2-dihydroinden-1-yl)acetyl]amino]-4-methylpentanamide](/img/structure/B1244766.png)
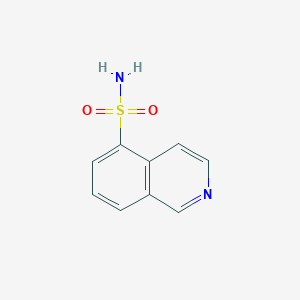
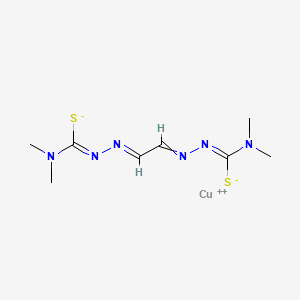
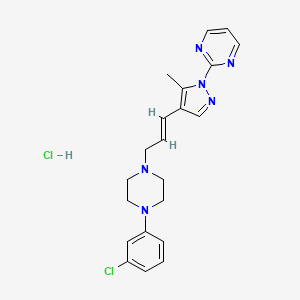
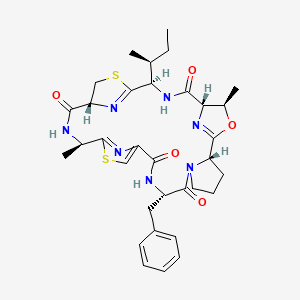
![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1244774.png)
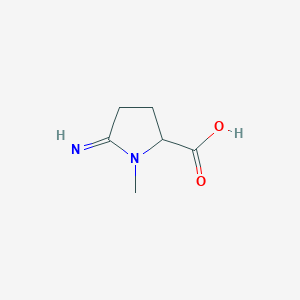
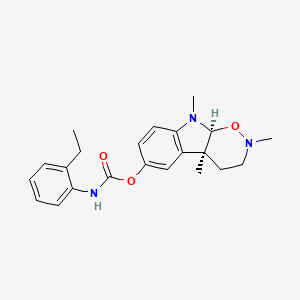
![[(13R,14R,16R,17R)-9-hydroxy-8,8,13,17-tetramethyl-16-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-14-yl] acetate](/img/structure/B1244779.png)
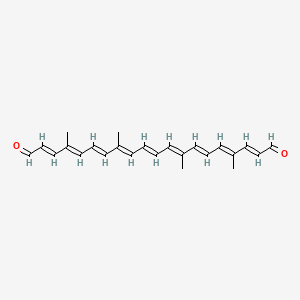
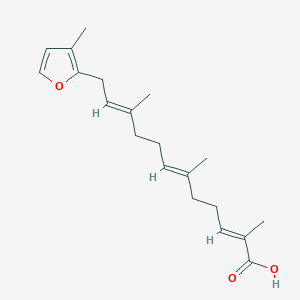
![(1R,8R,9S,13S)-11-[2-(2-methoxyphenyl)prop-2-enoyl]-1-phenyl-11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-9-carboxylic acid](/img/structure/B1244785.png)
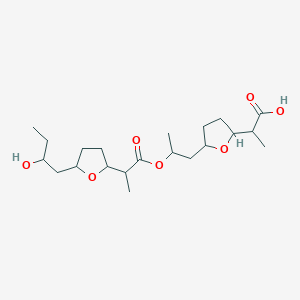
![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1244789.png)